

MM-PBSA/GBSA Binding Affinity of 3,4,3'-Tri-O-methylellagic Acid

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Compound Focus: 3-O-Methylellagic acid

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Protein Target	Role in Cancer	ΔG_{bind} (MM-GBSA) (kcal mol ⁻¹)	ΔG_{bind} (MM-PBSA) (kcal mol ⁻¹)
Sirtuin 1 (SIRT1)	Promotes cancer cell growth in breast cancer (T47D cell line) [1]	-30.98 ± 0.25 [2] [1]	-24.07 ± 0.30 [2] [1]
Cyclin-dependent kinase 9 (CDK9)	Proto-oncogene upregulated in cervical cancer (HeLa cell line) [1]	-29.50 ± 0.22 [2] [1]	-25.87 ± 0.40 [2] [1]

> **Important Note on Values:** The more negative the binding free energy (ΔG_{bind}), the stronger and more favorable the binding. The results indicate that T-EA has a high binding affinity for both targets, with a slightly stronger computed affinity for SIRT1 according to the MM-GBSA method [2] [1].

Experimental & Computational Methodology

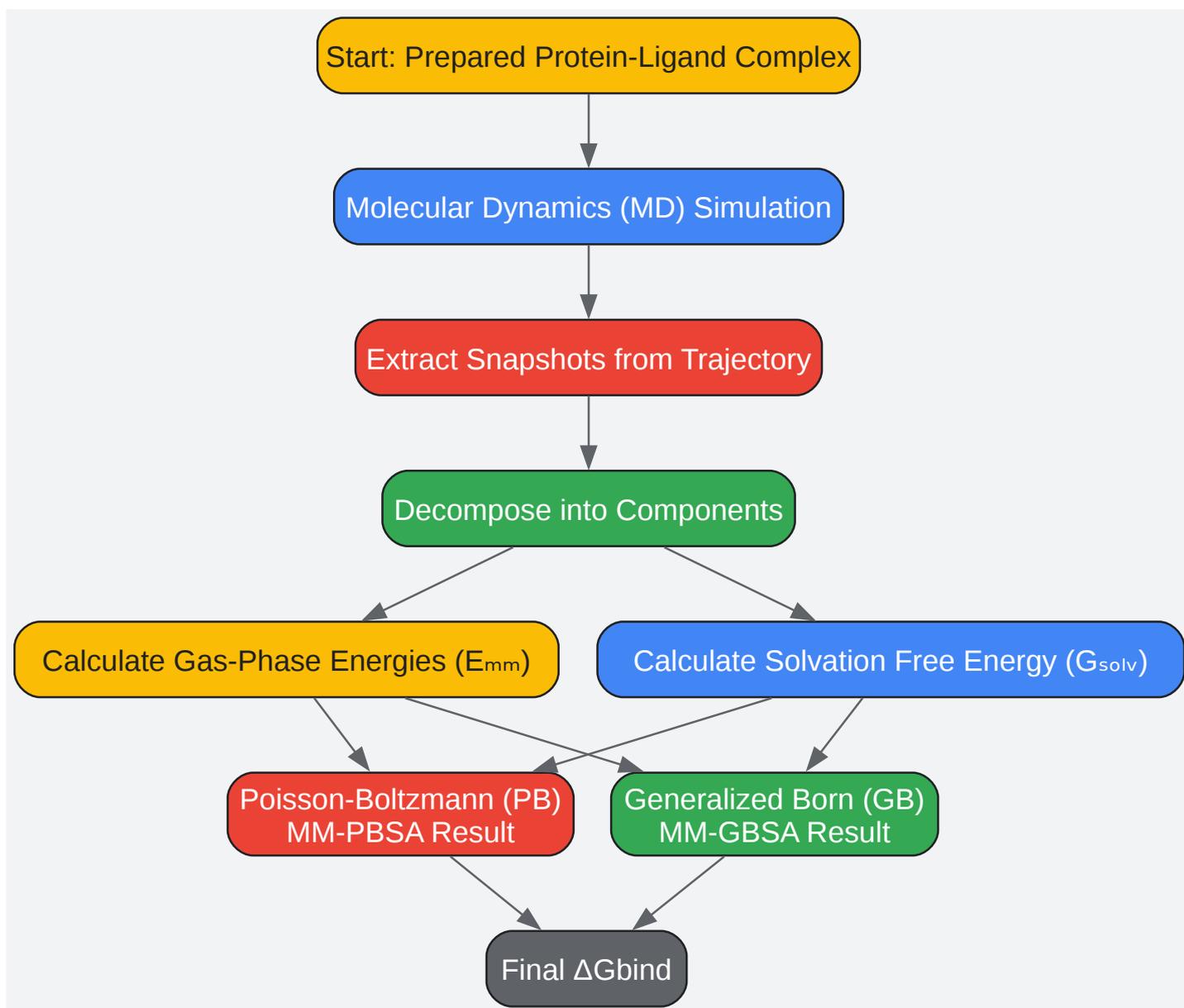
The data in the table above was generated through a combined experimental and computational protocol. Here is a detailed breakdown of the key experiments and calculations cited.

In Vitro Anticancer Activity Assay

- **Objective:** To determine the potency of T-EA in inhibiting the growth of human cancer cell lines [1].
- **Cell Lines:** **T47D** (breast cancer) and **HeLa** (cervical cancer) [1].
- **Protocol:**
 - Cells were cultured and seeded into 96-well plates.
 - After incubation, the cells were treated with varying concentrations of T-EA and incubated for 24 hours.
 - Cell viability was assessed using the **MTT assay**, which measures the activity of mitochondrial enzymes in living cells.
 - The absorbance of the resulting formazan product was measured, and the EC_{50} value (effective concentration that inhibits 50% of cell growth) was calculated [1].
- **Results:** T-EA showed inhibitory activity with EC_{50} values of $55.35 \pm 6.28 \mu\text{g mL}^{-1}$ for **T47D** and $12.57 \pm 2.22 \mu\text{g mL}^{-1}$ for **HeLa** cells [2] [1].

Molecular Dynamics (MD) Simulation and MM-PBSA/GBSA Workflow

The binding affinity data was calculated through a well-defined *in silico* workflow. The diagram below outlines the key steps involved in this process for a single protein-ligand complex.



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The methodology for the *in silico* part of the study can be broken down as follows [1]:

- **System Preparation:** The 3D structures of the proteins **SIRT1 (PDB: 4I5I)** and **CDK9 (PDB: 3TNH)** were used. The T-EA molecule was optimized, and its electrostatic potential charges were calculated using **Density Functional Theory (DFT)**.
- **Molecular Docking:** T-EA was docked into the active site of each protein using **Dock6** to find the most favorable binding pose.
- **Molecular Dynamics (MD) Simulation:** The docked complex was solvated in a water box and subjected to a **100 ns MD simulation** using the **AMBER force field** to simulate its dynamic behavior

in a solution-like environment.

- **MM-PBSA/GBSA Calculation:**

- As shown in the workflow, multiple snapshots (specifically from the last 20 ns of the MD trajectory) were used for the calculations.
- For each snapshot, the binding free energy was computed using the formula: $\Delta G_{\text{bind}} = E_{\text{mm}} + G_{\text{solv}} - TS$ where:
 - E_{mm} is the gas-phase molecular mechanics energy.
 - G_{solv} is the solvation free energy, which is the sum of a polar component (calculated by PB or GB) and a non-polar component.
 - $-TS$ is the entropic contribution, which was **neglected** in this study due to its high computational cost and low prediction accuracy [1].
- The MMPBSA.py tool from the **AMBER18** package was used to perform these calculations [1].

A Guide to the MM-PBSA/GBSA Method

The search results provide a critical overview of the method used to generate the binding data. Understanding its context is key for your research.

- **Position and Principle:** MM/PBSA and MM/GBSA are popular **end-point free energy calculation methods**. They are intermediate in accuracy and computational cost between fast docking scores and highly accurate but expensive alchemical perturbation methods [3] [4]. The free energy is calculated based on simulations of the final states (the complex, the receptor, and the ligand) [3].
- **Strengths and Applications:** These methods are attractive because of their **modular nature** and the fact that they do not require a training set. They have been used successfully to reproduce experimental findings and improve virtual screening results [3] [4] [5].
- **Limitations and Considerations:**
 - **Approximations:** The methods contain several crude approximations. A significant one is the common omission of the **entropy term (-TΔS)**, as was done in the T-EA study, which can impact absolute accuracy [3] [1].
 - **System-Dependent Performance:** The performance and accuracy of MM-PBSA/GBSA can vary significantly depending on the system being studied. No single variant of the method works best for all cases [3] [4].
 - **Solvation Model:** The choice between PBSA and GBSA involves a trade-off. PBSA is generally more accurate but computationally slower, while GBSA is faster but less accurate [5]. This explains why both are often reported, as with T-EA.

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